Homoveratric acid
Overview
Description
Homoveratric acid, also known as 3,4-dimethoxyphenylacetic acid, is a phenylacetic acid substituted at positions 3 and 4 by methoxy groups . It is the main metabolite of 3,4-dimethoxyphenylethylamine (DMPEA) in urine .
Synthesis Analysis
Homoveratric acid-imprinted polymers were prepared from eight basic monomers: 2-vinylpyridine, 4-vinylpyridine, 1-vinylimidazole, N-allylaniline, N-allyl-piperazine, allylurea, allylthiourea, and allylamine, in the presence of homoveratric acid as a template in N,N-dimethylformamide as a porogen .Molecular Structure Analysis
The molecular formula of Homoveratric acid is C10H12O4 . The selective binding interactions arise from cooperative three point interactions between the carboxylic acid and the two methoxy groups in the template and amino groups in the polymer cavities .Chemical Reactions Analysis
The imprinted polymer prepared from allylamine had the highest affinity to the template, showing an imprinting factor of 3.43 .Physical And Chemical Properties Analysis
Homoveratric acid is a solid substance . The imprinted polymers have two classes of heterogeneous binding sites .Scientific Research Applications
Molecularly Imprinted Polymers
Homoveratric acid has been used as a template in the synthesis of Molecularly Imprinted Polymers (MIPs) . These polymers are synthesized from a functional monomer and a cross-linking agent in the presence of a template molecule . The imprinted polymers prepared from allylamine had the highest affinity to the template, showing an imprinting factor of 3.43 .
Selective Separation Materials
The MIPs created using Homoveratric acid as a template have been evaluated as selective separation materials . The selective binding interactions arise from cooperative three-point interactions between the carboxylic acid and the two methoxy groups in the template and amino groups in the polymer cavities . The obtained imprinted polymer could be used for selective separation of homoveratric acid .
Organic Network Polymers
Homoveratric acid has been used in the production of organic network polymers . These polymers are capable of recognizing small molecules, which are produced by molecular imprinting techniques .
Molecular Modeling
Homoveratric acid has been used in molecular modeling studies . The theoretical computations showed that three monomers: 2-vinylpyridine, 4-vinylpyridine, and 1-vinylimidazole form unstable complexes with positive enthalpies of formation .
Molecular Recognition
Homoveratric acid has been used in studies of molecular recognition . The recognition studies performed with the set of structurally related compounds confirmed that the selective binding interactions arose from cooperative three-point interactions .
Biogenic Amines
The allylamine polymer MIP8 had no affinity towards biogenic amines . This indicates that Homoveratric acid could be used in the selective separation and recognition of specific compounds, excluding biogenic amines .
Mechanism of Action
Target of Action
Homoveratric acid, also known as homoveratrumate, belongs to the class of organic compounds known as dimethoxybenzenes . These are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups
Mode of Action
It has been used as a template in the synthesis of imprinted polymers . The imprinted polymer prepared from allylamine had the highest affinity to the template, showing an imprinting factor of 3.43 . The selective binding interactions arose from cooperative three-point interactions between the carboxylic acid and the two methoxy groups in the template and amino groups in the polymer cavities .
Biochemical Pathways
Homoveratric acid was found to be the main urinary metabolite of homoveratrylamine [2- (3,4-dimethoxyphenyl)ethylamine], a potential metabolite of dopamine with two methylated hydroxyl groups in the aromatic ring .
Result of Action
It is known that homoveratric acid is a metabolite found in human urine , suggesting that it is involved in human metabolic processes.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAXWQRULBZETB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059086 | |
Record name | Benzeneacetic acid, 3,4-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Homoveratric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000434 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
93-40-3 | |
Record name | (3,4-Dimethoxyphenyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dimethoxyphenyl)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Homoveratric acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27897 | |
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Record name | Homoveratric acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2753 | |
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Record name | Benzeneacetic acid, 3,4-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, 3,4-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethoxyphenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.041 | |
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Record name | HOMOVERATRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY50GIT3C7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Homoveratric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000434 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
96 °C | |
Record name | Homoveratric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000434 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
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